REACTION_CXSMILES
|
FC(F)(F)C(O)=O.CC([O:12][C:13](=[O:23])[CH2:14][N:15]1[CH2:20][C:19](=[O:21])[NH:18][CH2:17][C:16]1=[O:22])(C)C>C1(OC)C=CC=CC=1>[O:22]=[C:16]1[CH2:17][NH:18][C:19](=[O:21])[CH2:20][N:15]1[CH2:14][C:13]([OH:23])=[O:12]
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Name
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|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
2,5-dioxo-1-piperazineacetic acid 1,1-dimethylethyl ester
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(CN1C(CNC(C1)=O)=O)=O
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Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
O=C1N(CC(NC1)=O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |